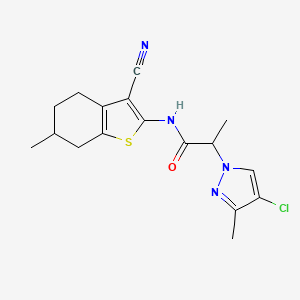![molecular formula C13H8FN3OS B10899160 4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B10899160.png)
4-cyano-2-fluoro-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a chemical compound with the molecular formula C13H8FN3OS. It is a member of the benzohydrazide family, characterized by the presence of a cyano group, a fluorine atom, and a thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation of 2-fluorobenzohydrazide with thiophene-2-carbaldehyde. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of 4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-cyano-2-fluoro-N’-[(Z)-thiophen-2-ylmethylidene]benzohydrazide
- 4-cyano-2-fluoro-N’-[(E)-(3-phenoxyphenyl)methylene]benzohydrazide
Uniqueness
4-cyano-2-fluoro-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is unique due to the presence of both a cyano group and a fluorine atom, which can significantly influence its reactivity and interactions. The thiophene ring also imparts specific electronic properties, making it distinct from other benzohydrazide derivatives.
特性
分子式 |
C13H8FN3OS |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H8FN3OS/c14-12-6-9(7-15)3-4-11(12)13(18)17-16-8-10-2-1-5-19-10/h1-6,8H,(H,17,18)/b16-8+ |
InChIキー |
NZLJPFGAJZBMMF-LZYBPNLTSA-N |
異性体SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F |
正規SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4Z)-4-(5-bromo-3-iodo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10899077.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899088.png)
![1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899089.png)
![[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10899092.png)
![N-{(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B10899093.png)
![N'~1~-[(E)-1-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[3-(2-oxo-1-pyrrolidinyl)anilino]acetohydrazide](/img/structure/B10899101.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10899102.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10899113.png)
![(2E)-3-(furan-2-yl)-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}prop-2-enamide](/img/structure/B10899119.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B10899132.png)
![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899133.png)
![N'-{(E)-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899143.png)

![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-bromophenyl 4-methylbenzenesulfonate](/img/structure/B10899151.png)
